

(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties

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Compound of Interest

Compound Name: (S)-(-)-3-Cyclohexenecarboxylic acid

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An In-depth Technical Guide to **(S)-(-)-3-Cyclohexenecarboxylic Acid**

Authored for Drug Development Professionals and Research Scientists

Foreword: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very language of molecular interaction. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. **(S)-(-)-3-Cyclohexenecarboxylic acid** (CAS: 5708-19-0) represents a quintessential example of a high-value chiral building block. Its constrained cyclohexene ring and reactive carboxylic acid moiety provide a versatile scaffold for constructing complex molecular architectures. Most notably, it is a critical precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of Factor Xa used as an anticoagulant.^{[1][2]} This guide provides an in-depth examination of the chemical properties, synthesis, enantioselective purification, and analytical characterization of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.

Core Physicochemical & Structural Properties

(S)-(-)-3-Cyclohexenecarboxylic acid is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] Its molecular structure, containing a chiral carbon at the C1 position, is the source of its optical activity, rotating plane-polarized light in the levorotatory (negative) direction.[3]

Table 1: Physicochemical Properties of **(S)-(-)-3-Cyclohexenecarboxylic Acid**

Property	Value	Source(s)
CAS Number	5708-19-0	[4][5]
Molecular Formula	C ₇ H ₁₀ O ₂	[5][6]
Molecular Weight	126.15 g/mol	[6][7]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Melting Point	19 °C (lit.)	[4][5][8]
Boiling Point	118 °C at 6 mmHg (lit.)	[4][5]
Density	~1.08 g/mL at 25 °C	[5][7]
Refractive Index (n _{20/D})	~1.48 (lit.)	[5][7]
Optical Rotation ([α] _{20/D})	-92° to -97° (c=5 in Methanol)	[5]
pKa	4.67 ± 0.20 (Predicted)	[3]
Solubility	Sparingly soluble in water	[3]
Storage Temperature	2 - 8 °C, under inert atmosphere	[5][9][10]

Enantioselective Synthesis & Purification: A Methodological Deep Dive

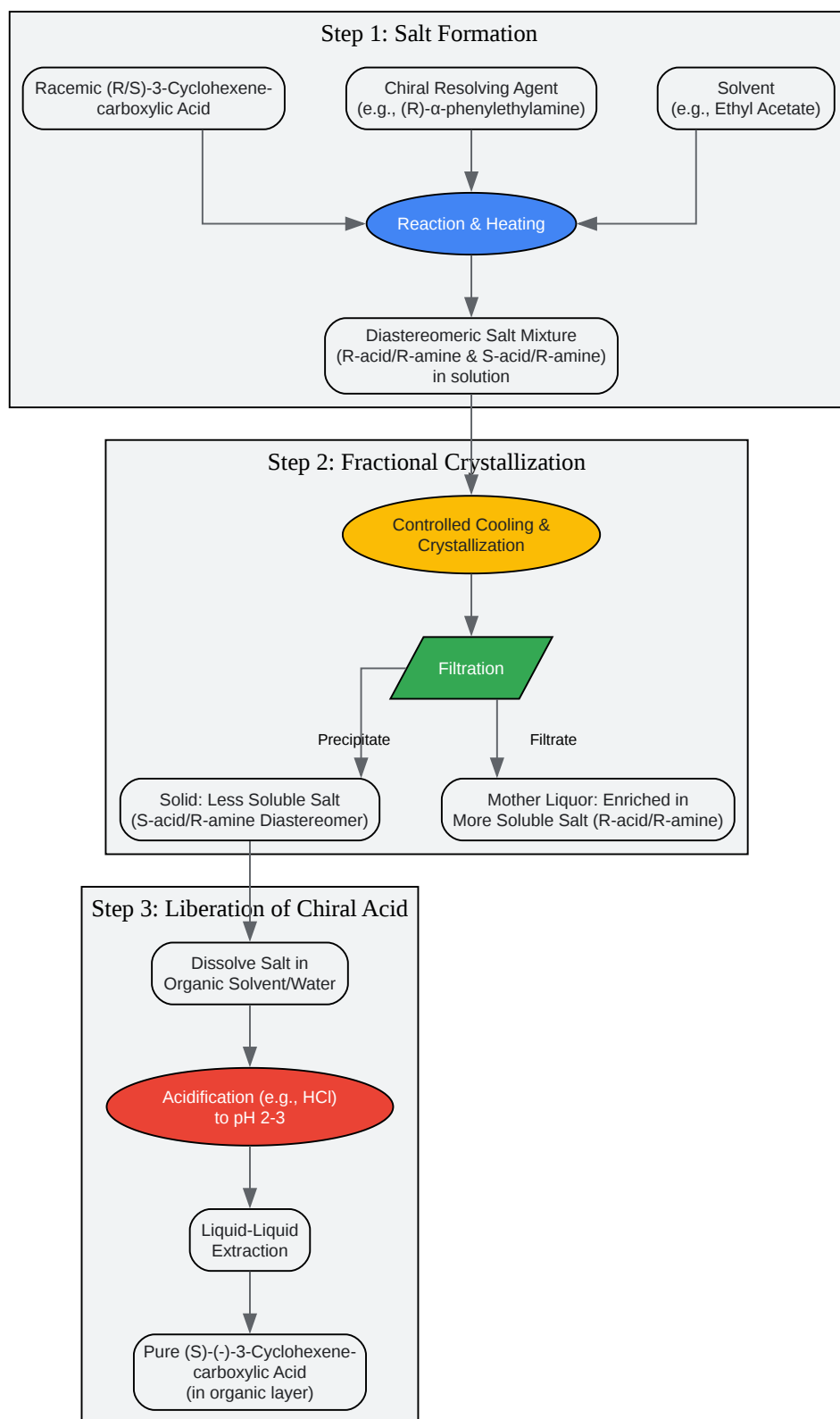
The primary challenge in utilizing **(S)-(-)-3-Cyclohexenecarboxylic acid** is obtaining it in high enantiomeric purity. Because enantiomers possess nearly identical physical properties, their separation from a racemic mixture is non-trivial. Three principal strategies are employed:

asymmetric synthesis, biocatalytic resolution, and the classical resolution of racemates.^[1] The last of these, particularly through diastereomeric salt formation, remains a robust and widely implemented industrial method.^[1]

Classical Resolution via Diastereomeric Salt Crystallization

Causality of the Method: This technique exploits a fundamental principle of stereochemistry: while enantiomers are physically similar, diastereomers are not. By reacting a racemic mixture of the acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization.

Workflow: Diastereomeric Salt Resolution



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Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol for Resolution using (R)- α -phenylethylamine: This protocol is a synthesized example based on established methodologies for achieving high enantiomeric excess (ee > 99%).^[1]

- Salt Formation:
 - In a suitable reactor, dissolve the crude, racemic 3-cyclohexenecarboxylic acid and a near-equimolar amount of (R)- α -phenylethylamine in ethyl acetate.^[1] The choice of solvent is critical; it must provide differential solubility for the resulting diastereomeric salts.
 - Heat the mixture to reflux (approximately 70-90 °C) with stirring for 1-2 hours to ensure complete formation of the diastereomeric ammonium salts.^[1]
- Fractional Crystallization:
 - Cool the reaction mixture slowly and controllably to a specific temperature (e.g., 20-30 °C).^[1] The rate of cooling directly impacts crystal size and purity. Slow cooling favors the formation of larger, more ordered crystals of the less soluble diastereomer (the S-acid/R-amine salt).
 - Filter the resulting precipitate and wash it with a small amount of cold solvent to remove residual mother liquor. The solid obtained is the enriched diastereomeric salt.
 - Self-Validation Check: To achieve high enantiomeric purity (>99% ee), this crystallization step may need to be repeated (recrystallization), often from a different solvent like ethanol.^[1] The optical purity should be monitored at each stage using chiral HPLC.
- Liberation of the Free Acid:
 - Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or MTBE) and water.^{[1][4]}
 - Stir the mixture vigorously while adding a strong acid, such as 6M HCl, until the aqueous layer reaches a pH of 2-3.^[4] This protonates the carboxylate anion, liberating the free carboxylic acid, and protonates the resolving agent, driving it into the aqueous phase as its hydrochloride salt.

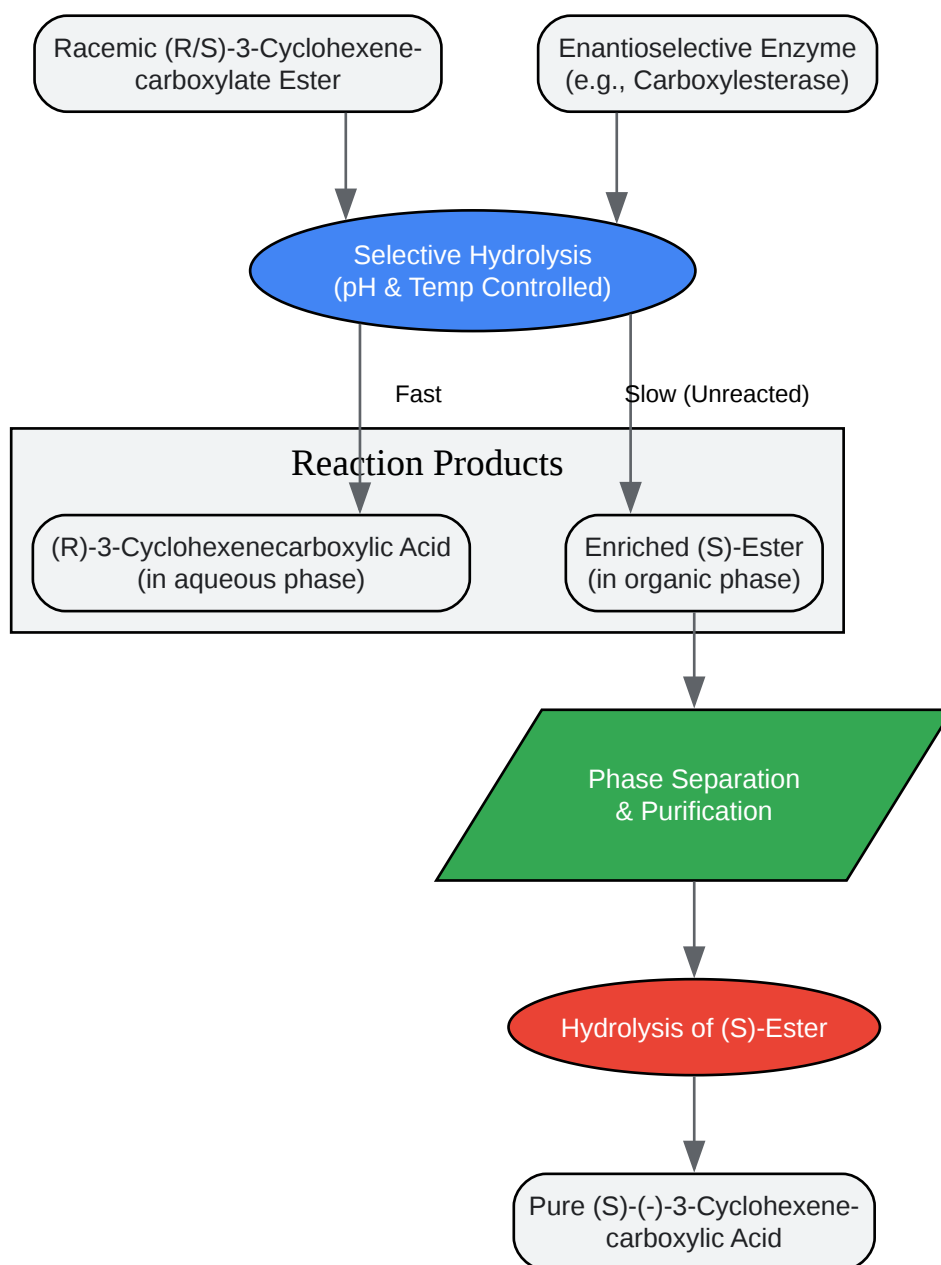
- Separate the organic layer. Wash it with a brine solution to remove residual water and acid.[\[4\]](#)
- Dry the organic phase over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the final product, **(S)-(-)-3-Cyclohexenecarboxylic acid**, as a clear oil or low-melting solid.[\[4\]](#)

Biocatalytic Kinetic Resolution

A modern, more sustainable approach involves the use of enzymes, such as carboxylesterases, for kinetic resolution.[\[11\]](#)

Causality of the Method: This method begins with the racemic methyl or ethyl ester of 3-cyclohexenecarboxylic acid. A specific enzyme, which is itself chiral, is introduced. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the reaction mixture enriched with the desired, unreacted (S)-ester, which can then be separated from the (R)-acid and hydrolyzed to the final product. The high enantioselectivity of enzymes can lead to very high ee values.[\[2\]](#)[\[11\]](#)

Workflow: Biocatalytic Kinetic Resolution



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Caption: Conceptual workflow for enzymatic kinetic resolution.

Spectroscopic Characterization

Confirming the identity and purity of **(S)-(-)-3-Cyclohexenecarboxylic acid** relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3500 cm ⁻¹ (very broad)	The broadness is due to extensive hydrogen bonding between acid molecules (dimerization). [12] [13]
C=O Stretch (Carboxylic Acid)	~1700 cm ⁻¹ (strong)	Characteristic absorption for a carbonyl group in a carboxylic acid. [12]	
¹ H NMR	-COOH Proton	10-12 ppm (broad singlet)	Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Disappears upon D ₂ O exchange. [12] [13]
Olefinic Protons (-CH=CH-)	5.5-6.0 ppm (multiplet)	Standard region for protons on a carbon-carbon double bond.	
Allylic & Aliphatic Protons	1.5-2.5 ppm (multiplets)	Protons on the saturated portion of the cyclohexene ring.	
¹³ C NMR	Carboxyl Carbon (-COOH)	160-185 ppm	The carbonyl carbon is significantly deshielded. [12] [13]
Olefinic Carbons (-CH=CH-)	120-130 ppm	Typical chemical shift for sp ² hybridized carbons in an alkene.	

Safety & Handling

As a corrosive organic acid, proper handling of **(S)-(-)-3-Cyclohexenecarboxylic acid** is imperative.

- GHS Classification: The compound is generally classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312).^{[6][8]}
- Personal Protective Equipment (PPE): Wear protective gloves, a chemical-resistant suit, and eye/face protection (goggles and faceshield).^{[8][14]} Use a suitable respirator if vapors or aerosols are generated.^[8]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.^[10] Wash hands thoroughly after handling.^[8]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.^{[3][9]} It is recommended to store under an inert atmosphere as the compound can be air-sensitive.^[9]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.^{[8][14]}
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.^{[8][14]}
 - Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.^[8]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.^{[8][14]}

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